1,8-Dinitronaphthalene

Catalog No.
S601702
CAS No.
602-38-0
M.F
C10H6N2O4
M. Wt
218.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,8-Dinitronaphthalene

CAS Number

602-38-0

Product Name

1,8-Dinitronaphthalene

IUPAC Name

1,8-dinitronaphthalene

Molecular Formula

C10H6N2O4

Molecular Weight

218.17 g/mol

InChI

InChI=1S/C10H6N2O4/c13-11(14)8-5-1-3-7-4-2-6-9(10(7)8)12(15)16/h1-6H

InChI Key

AVCSMMMOCOTIHF-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CC=C2)[N+](=O)[O-]

solubility

less than 1 mg/mL at 66° F (NTP, 1992)

Synonyms

1,8-dinitronaphthalene, 1,8-diNN

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CC=C2)[N+](=O)[O-]

The exact mass of the compound 1,8-Dinitronaphthalene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 66° f (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6323. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. It belongs to the ontological category of dinitronaphthalene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,8-Dinitronaphthalene (1,8-DNN) is a peri-substituted nitroaromatic compound with a melting point of 171–173 °C. As a highly crystalline solid that is insoluble in water but soluble in specific organic solvents like N-methyl-2-pyrrolidone (NMP) and dichloroethane, it serves as a critical industrial precursor. In chemical procurement, 1,8-DNN is primarily sourced for its quantitative reduction to 1,8-diaminonaphthalene (1,8-DAN), an essential building block for peri-annulated heterocycles, commercial pigments such as Solvent Orange 60, and specialized pharmaceutical intermediates [1].

Substituting 1,8-DNN with its primary co-product, 1,5-dinitronaphthalene (1,5-DNN), fundamentally alters downstream molecular geometry and reaction pathways. The peri-positioning (1,8-) of the nitro groups in 1,8-DNN is a strict structural requirement for synthesizing cyclized peri-annulated compounds like perimidines and phthaloperinones. In contrast, 1,5-DNN yields 1,5-diaminonaphthalene, which polymerizes into linear extended structures such as 1,5-naphthalene diisocyanate (1,5-NDI) for polyurethanes. Furthermore, the two isomers exhibit divergent chemical reactivity; 1,8-DNN is resistant to reduction by sodium sulfides, whereas 1,5-DNN is rapidly reduced under the same conditions, rendering generic reduction protocols incompatible [1].

Differential Solubility in N-Methyl-2-pyrrolidone (NMP) for Fractional Separation

Isothermal saturation measurements between 293.15 K and 343.15 K demonstrate that 1,8-DNN maintains a significantly higher solubility in NMP compared to 1,5-DNN. In ternary phase diagrams, the crystallization region of 1,8-DNN is consistently smaller than that of 1,5-DNN at all measured temperatures [1]. This thermodynamic difference allows for the precise fractional crystallization of 1,8-DNN from crude mixed-isomer nitration batches.

Evidence DimensionSolid-liquid phase equilibrium and crystallization region in NMP
Target Compound DataHigher solubility; smaller crystallization region (293.15–343.15 K)
Comparator Or Baseline1,5-Dinitronaphthalene (Lower solubility; larger crystallization region)
Quantified DifferenceDistinct phase boundaries enabling quantitative separation (RMSD = 7.38 × 10^-3 for ternary system modeling)
ConditionsIsothermal saturation in N-methyl-2-pyrrolidone at 101.2 kPa

Enables buyers and process engineers to isolate 1,8-DNN in high purity using solvent-based fractional crystallization rather than costly chromatographic methods.

Selective Resistance to Sulfide-Mediated Reduction

1,8-DNN and 1,5-DNN exhibit highly divergent reduction kinetics when treated with sodium sulfides. While 1,5-DNN is readily reduced to 5-nitro-1-naphthylamine by sodium hydrosulfide or disulfide at 65–90 °C, 1,8-DNN remains completely unattacked under identical conditions [1]. Industrial reduction of 1,8-DNN to 1,8-diaminonaphthalene instead requires catalytic hydrogenation or hydrazine hydrate, which achieves >94% yields [2].

Evidence DimensionReactivity to sodium sulfide reducing agents
Target Compound Data0% reduction (remains unattacked at 65–90 °C)
Comparator Or Baseline1,5-Dinitronaphthalene (Rapidly reduced to 5-nitro-1-naphthylamine)
Quantified DifferenceComplete chemoselective divergence in sulfide reduction pathways
ConditionsAqueous sodium sulfide / hydrosulfide at 65–90 °C

Forces procurement teams to specify palladium-catalyzed or hydrazine-based reduction workflows for 1,8-DNN, as cheaper sulfide reductants will fail.

Thermal Processing and Melting Point Variation

The steric hindrance of the peri-substituted nitro groups in 1,8-DNN results in a depressed melting point of 171–173 °C. In contrast, the more symmetrical 1,5-DNN isomer exhibits a significantly higher melting point of 216–219 °C . This 45 °C differential directly impacts the thermal parameters required for melt-phase reactions and the energy input needed during reactor heating cycles.

Evidence DimensionMelting point
Target Compound Data171–173 °C
Comparator Or Baseline1,5-Dinitronaphthalene (216–219 °C)
Quantified Difference~45 °C lower melting point
ConditionsStandard atmospheric pressure

Lowers the thermal threshold required for melt-phase processing and influences the selection of heating equipment in scaled-up synthesis.

Precursor for Solvent Orange 60 and Phthaloperinone Pigments

Because 1,8-DNN can be quantitatively reduced to 1,8-diaminonaphthalene using hydrazine hydrate or Pd/C [1], it is the required starting material for synthesizing phthaloperinones. Treatment of the resulting diamine with phthalic anhydride yields Solvent Orange 60, a commercial pigment, which cannot be formed from the 1,5-isomer.

Synthesis of Peri-Annulated Pharmaceutical Intermediates

The strict 1,8-geometry of this compound makes it an essential building block for perimidines and other peri-annulated nitrogen heterocycles[2]. These structural motifs are frequently utilized in active pharmaceutical ingredients (APIs) where precise spatial arrangement of the nitrogen atoms is mandatory for target binding.

Production of 1,8-Bis(dimethylamino)naphthalene (Proton Sponge)

Downstream methylation of the 1,8-diaminonaphthalene derived from 1,8-DNN yields 1,8-bis(dimethylamino)naphthalene. The extreme steric hindrance between the two dimethylamino groups creates an exceptionally strong, non-nucleophilic base, heavily relied upon in specialized organic synthesis and sensor development[2].

Physical Description

1,8-dinitronaphthalene appears as yellow crystals. (NTP, 1992)

XLogP3

2.5

Vapor Density

7.51 (NTP, 1992) (Relative to Air)

LogP

2.52 (LogP)

Melting Point

340 to 342 °F (NTP, 1992)
173.0 °C

UNII

H6D9Q0K9E6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (97.44%): Flammable solid [Danger Flammable solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

602-38-0

Wikipedia

1,8-dinitronaphthalene

General Manufacturing Information

Naphthalene, 1,8-dinitro-: INACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types